BENGHE Foundational & Exploratory

Check Availability & Pricing

Foreword: Navigating the Landscape of a Niche
Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Chloro-4-methylpicolinaldehyde

Cat. No.: B3030231

3-Chloro-4-methylpicolinaldehyde represents a specific, functionalized pyridine scaffold.
While the broader class of substituted pyridines is of immense interest to the pharmaceutical
and agrochemical industries, public-domain data specifically characterizing this precise isomer
is limited. This guide, therefore, adopts a first-principles approach. By synthesizing data from
closely related analogues and leveraging established principles of organic chemistry, we aim to
provide a robust, predictive framework for researchers. The protocols and properties described
herein are grounded in authoritative chemical literature for similar transformations and are
intended to serve as a scientifically sound starting point for laboratory investigation.

Core Molecular Profile

3-Chloro-4-methylpicolinaldehyde, with the systematic IUPAC name 3-chloro-4-
methylpyridine-2-carbaldehyde, is a trifunctional heterocyclic compound. Its structure is
characterized by a pyridine ring substituted with a chloro group at the 3-position, a methyl
group at the 4-position, and a reactive aldehyde (formyl) group at the 2-position. This unique
arrangement of electron-withdrawing and -donating groups, along with a key synthetic handle
(the aldehyde), makes it a potentially valuable, yet underexplored, building block in synthetic
chemistry.

Chemical Structure

Caption: Chemical structure of 3-Chloro-4-methylpicolinaldehyde.

Physicochemical Properties
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A specific experimental dataset for the target molecule is not readily available. The following
table summarizes its calculated properties and estimates based on its isomers and precursors,
such as 3-chloro-4-pyridinecarboxaldehyde and 3-chloro-4-methylpyridine.[1][2][3]

Property Value Source
Molecular Formula C7HsCINO Calculated
Molecular Weight 155.58 g/mol Calculated
CAS Number Not assigned
Predicted: Off-white to yellow
Appearance ) Analogy[2]
solid
Melting Point Predicted: 55-70 °C Analogy[1][2]
- ) Predicted: >200 °C at 760
Boiling Point Analogy
mmHg

Predicted: Soluble in

- methanol, ethanol, DCM, ) o
Solubility _ _ General Chemical Principles
chloroform; sparingly soluble in

water.

SMILES CC1=C(C=NC=C1C=0)ClI Calculated
FJJTDDVVBKEQSE-

InChlKey Calculated

UHFFFAOYSA-N

Proposed Regioselective Synthesis

The synthesis of 3-chloro-4-methylpicolinaldehyde requires precise control of
regiochemistry. A highly plausible and efficient method is the directed ortho-metalation (DoM) of
the readily available starting material, 3-chloro-4-methylpyridine.[3] This strategy leverages the
chloro-substituent as a powerful directing group to achieve formylation specifically at the C-2
position.

Rationale for Synthetic Strategy
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The chloro group at C-3 is an effective ortho-directing group for deprotonation by strong, non-
nucleophilic bases like lithium diisopropylamide (LDA). The inductive electron-withdrawing
nature of the chlorine atom acidifies the adjacent C-2 proton, making it the most likely site for
abstraction. Subsequent quenching of the resulting lithiated intermediate with an appropriate
formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde group
regioselectively. This avoids the multi-step sequences and potential "run-away" hazards
associated with nitration-based methods sometimes used in pyridine chemistry.[4][5]

Experimental Protocol: Directed ortho-Metalation and
Formylation

Step 1: Generation of the Lithiated Intermediate

» To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer,
thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL per 1 mmol of
substrate).

e Cool the flask to -78 °C using an acetone/dry ice bath.

¢ Slowly add n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents)
in THF to form LDA in situ. Stir for 30 minutes at -78 °C.

¢ Dissolve 3-chloro-4-methylpyridine (1.0 equivalent) in a minimal amount of anhydrous THF
and add it dropwise to the LDA solution, maintaining the temperature at -78 °C.

 Stir the resulting dark solution for 1-2 hours at -78 °C to ensure complete formation of the 2-
lithiated species.

Step 2: Formylation and Work-up

» To the reaction mixture, add N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise,
ensuring the internal temperature does not rise above -70 °C. A color change is typically
observed.

¢ Allow the reaction to stir at -78 °C for an additional 2 hours.
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e Quench the reaction by the slow addition of a saturated aqueous solution of ammonium
chloride (NH4Cl).

o Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel
and extract with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (NazS0Oa),
filter, and concentrate in vacuo.

 Purify the resulting crude oil or solid via column chromatography on silica gel (using a
hexane/ethyl acetate gradient) to yield pure 3-chloro-4-methylpicolinaldehyde.

Synthesis Workflow Diagram
Starting Material:
3-Chloro-4-methylpyridine

1. LDA, THF, -78 i

Directed ortho-Metalation
(DoM)

2. DMF, -78 i

[Electrophilic Quench)

Formylation
3. sat. NH4CI (aqi

Aqueous Work-up &
Purification

Final Product:

3-Chloro-4-methylpicolinaldehyde

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 3-chloro-4-methylpicolinaldehyde.
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Chemical Reactivity and Synthetic Utility

The synthetic value of 3-chloro-4-methylpicolinaldehyde lies in the orthogonal reactivity of its

three functional handles, allowing for sequential and selective modifications.

Reactions of the Aldehyde Group

The C-2 aldehyde is the most reactive site for a variety of classical transformations:

Oxidation: Can be readily oxidized to the corresponding 3-chloro-4-methylpicolinic acid using
agents like potassium permanganate (KMnQOa4) or Jones reagent.

Reduction: Selective reduction to (3-chloro-4-methylpyridin-2-yl)methanol can be achieved
with mild reducing agents such as sodium borohydride (NaBHa).

Reductive Amination: Serves as an excellent electrophile for reductive amination with
primary or secondary amines in the presence of a reducing agent like sodium
triacetoxyborohydride (STAB), providing access to a diverse library of substituted
aminomethyl-pyridines.

Condensation Reactions: Undergoes Knoevenagel, Wittig, and Horner-Wadsworth-Emmons
reactions to form carbon-carbon double bonds, enabling chain extension and the synthesis
of complex molecular scaffolds.

Reactions of the Chloro Group

The C-3 chloro substituent is activated towards nucleophilic aromatic substitution (SNAr) and is

an ideal handle for metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): Can be displaced by strong nucleophiles such as
alkoxides, thiolates, and amines, particularly when the pyridine nitrogen is quaternized or
under high-temperature conditions.

Cross-Coupling Reactions: Provides a site for Suzuki, Stille, Sonogashira, or Buchwald-
Hartwig amination reactions, allowing for the introduction of aryl, alkyl, alkynyl, or amino
groups, respectively. This is a cornerstone of modern drug discovery for scaffold elaboration.

[6]
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Potential Reaction Pathways Diagram
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(Oxidation)
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picolinaldehyde
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(Suzuki Coupling) (Wittig Reaction)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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